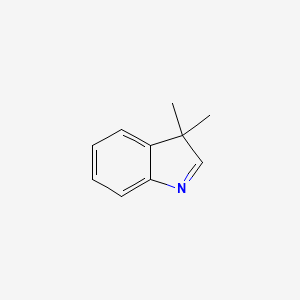
3,3-Dimethyl-3h-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-3H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are prevalent in various alkaloids. The compound this compound is characterized by the presence of two methyl groups at the 3-position of the indole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-3H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring. For this compound, the starting materials would include a suitable ketone with the necessary methyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of palladium-catalyzed reactions, such as the Larock indole synthesis, can also be employed to produce highly functionalized indole derivatives.
化学反応の分析
Types of Reactions: 3,3-Dimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indolenine derivatives.
Reduction: Reduction reactions can convert the indole ring to more saturated structures.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation can be achieved using appropriate halogens, nitric acid, and sulfuric acid, respectively.
Major Products: The major products formed from these reactions include various substituted indoles, indolenines, and other functionalized derivatives that can be further utilized in synthetic chemistry.
科学的研究の応用
3,3-Dimethyl-3H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: The compound and its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3,3-Dimethyl-3H-indole exerts its effects involves its interaction with various molecular targets. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can influence cellular pathways, leading to the observed biological activities.
類似化合物との比較
Indole: The parent compound with a similar structure but without the methyl groups.
2,3-Dimethylindole: Another methylated indole derivative with different substitution patterns.
3-Methylindole: A simpler methylated indole with only one methyl group at the 3-position.
Uniqueness: 3,3-Dimethyl-3H-indole is unique due to the presence of two methyl groups at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This unique substitution pattern can lead to distinct interactions with biological targets and different synthetic applications.
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
3,3-dimethylindole |
InChI |
InChI=1S/C10H11N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
InChIキー |
GTZVMEHLIMDKTK-UHFFFAOYSA-N |
正規SMILES |
CC1(C=NC2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


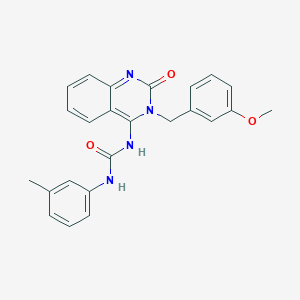
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14112333.png)
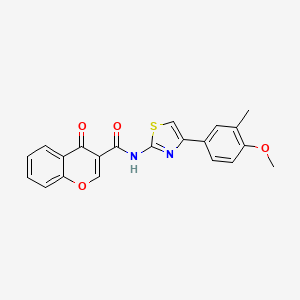
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B14112340.png)
![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B14112343.png)
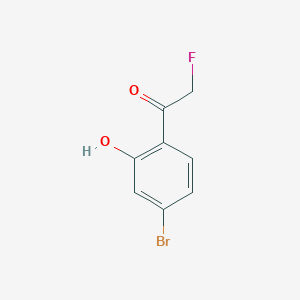
![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B14112352.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14112353.png)
![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)
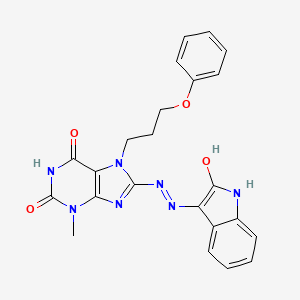
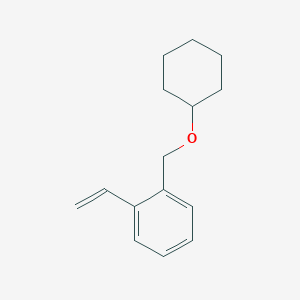
![6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one](/img/structure/B14112386.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14112391.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
